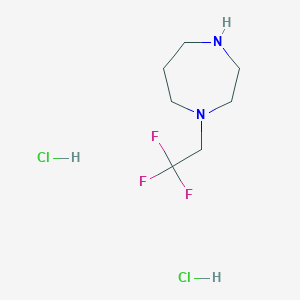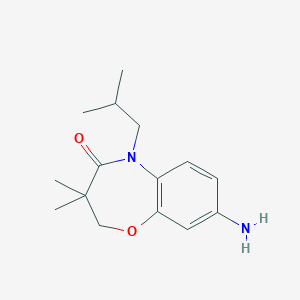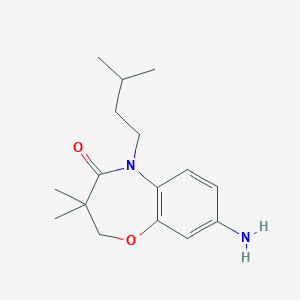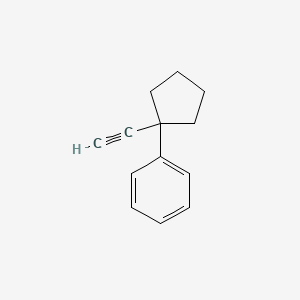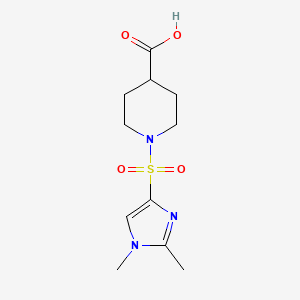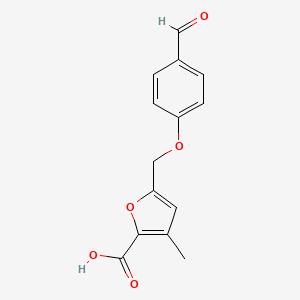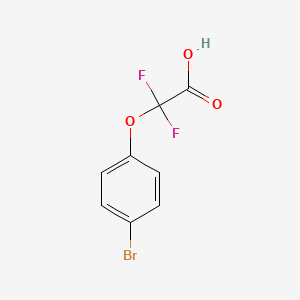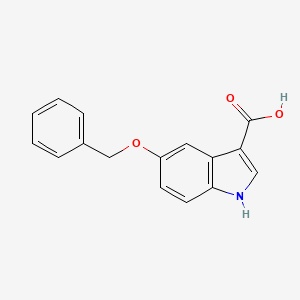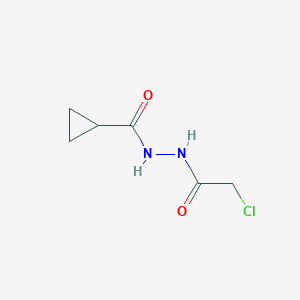
N'-(2-chloroacetyl)cyclopropanecarbohydrazide
Descripción general
Descripción
“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 1092277-56-9 . It has a molecular weight of 176.6 and its IUPAC name is N’-(2-chloroacetyl)cyclopropanecarbohydrazide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is 1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 176.6 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antitumor Activity
N'-(2-chloroacetyl)cyclopropanecarbohydrazide has been utilized in the synthesis of novel pyrazole derivatives through heterocyclic synthesis processes. These derivatives have shown significant antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some compounds demonstrated higher inhibitory effects compared to the positive control, doxorubicin, highlighting their potential in cancer therapy (Mohareb, El-Sayed, & Abdelaziz, 2012).
Direct N-Cyclopropylation
The direct cyclopropyl transfer onto cyclic amides and azoles, employing a cyclopropylbismuth reagent, is another notable application. This process facilitates the N-cyclopropylation of important nitrogenated compounds, which are prevalent in pharmaceuticals. The method offers an innovative approach to enhance the structural complexity and potential pharmacological properties of cyclic amides and azoles (Gagnon et al., 2007).
Anticancer Agent Development
Further research into cyclopropane carbohydrazide derivatives has led to the identification of compounds with promising anticancer activity. A novel series synthesized via Knoevenagel condensation demonstrated significant inhibition of cancer cell lines at micromolar concentrations. These findings are instrumental in the development of new anticancer agents, emphasizing the versatility of cyclopropane carbohydrazide derivatives in medicinal chemistry (Swamy et al., 2016).
Antidepressant and Nootropic Agents
The cyclopropane carbohydrazide framework has been explored for its potential in creating antidepressant and nootropic agents. Specific derivatives have shown high activity in animal models, indicating their potential for treating depression and enhancing cognitive functions. This research contributes to the development of novel CNS-active agents with improved potency and safety profiles (Thomas et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)cyclopropanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOTZSLMQLWNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)cyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



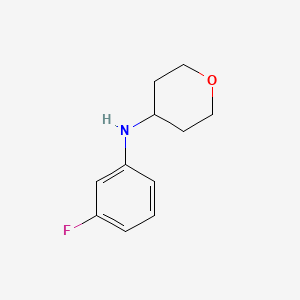
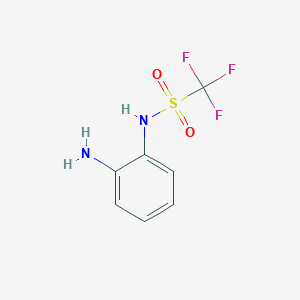
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
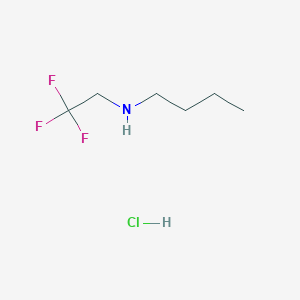
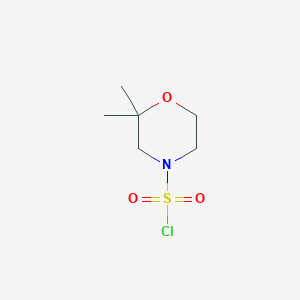
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
